3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid
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Overview
Description
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid is a compound that belongs to the class of amino acids It contains an amino group, a carboxyl group, and a unique side chain that includes a 7-chloro-1,3-dioxaindan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid typically involves the following steps:
Formation of the 7-chloro-1,3-dioxaindan moiety: This can be achieved through a series of reactions starting from a suitable precursor, such as a chlorinated benzene derivative. The formation of the dioxane ring involves cyclization reactions.
Introduction of the amino acid side chain: The amino acid side chain can be introduced through a nucleophilic substitution reaction, where an appropriate amino acid derivative reacts with the 7-chloro-1,3-dioxaindan intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the 7-chloro-1,3-dioxaindan moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the 7-chloro-1,3-dioxaindan moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1,3-dioxaindan-5-yl)propanoic acid: Similar structure but lacks the chlorine atom.
3-Amino-3-(1,3-dioxaindan-5-yl)propanoic acid: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid makes it unique compared to its analogs. This chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C10H10ClNO4 |
---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
3-amino-3-(7-chloro-1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-6-1-5(7(12)3-9(13)14)2-8-10(6)16-4-15-8/h1-2,7H,3-4,12H2,(H,13,14) |
InChI Key |
SPGATYYMXBHLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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